molecular formula C13H19NO3S B8448498 Tert-butyl 3-hydroxy-3-(thiophen-3-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-hydroxy-3-(thiophen-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B8448498
M. Wt: 269.36 g/mol
InChI Key: JHXQRPUXSBWNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-hydroxy-3-(thiophen-3-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H19NO3S and its molecular weight is 269.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-thiophen-3-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19NO3S/c1-12(2,3)17-11(15)14-6-5-13(16,9-14)10-4-7-18-8-10/h4,7-8,16H,5-6,9H2,1-3H3

InChI Key

JHXQRPUXSBWNHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CSC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromothiophene (10 g, 61.8 mmol) in dry ether (200 mL) at −65° C. under N2 was added n-BiLi dropwise. After stirring at −65° C. for 1 h, tert-butyl 3-oxopyrrolidine-1-carboxylate (13.7 g, 74.2 mmol) in dry ether (80 mL) was added dropwise. After addition, the reaction mixture was warmed to 0° C. and stirred for 3 h. The reacton was quenched with water and extracted with ether. The combined organic layer was washed with brine, and dried over anhydrous Na2SO4. After filtration and concentration, the crude product was purified by column chromatography to give the title compound (9.8 g, 59%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
59%

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